Unambiguous Mass Discrimination via +4 Da Mass Shift for Trace-Level Impurity Quantification
The deuterated 4-dehydroxy-4-amino ezetimibe-d4 provides a mass shift of +4 Da compared to the unlabeled impurity (m/z 412.5 vs. 408.5), enabling unambiguous MS discrimination in selected reaction monitoring (SRM) . In contrast, the unlabeled impurity cannot be used as an IS, and the commonly used ezetimibe-d4 standard (m/z 413.5) exhibits a different retention time and fragmentation pattern due to structural dissimilarity [1].
| Evidence Dimension | Molecular ion mass shift in LC-MS/MS |
|---|---|
| Target Compound Data | m/z 412.5 (precursor ion) [M+H]+ or [M-H]- depending on ionization mode |
| Comparator Or Baseline | Unlabeled 4-dehydroxy-4-amino ezetimibe: m/z 408.5; Ezetimibe-d4: m/z 413.5 |
| Quantified Difference | +4 Da from unlabeled impurity; -1 Da from ezetimibe-d4 with distinct retention time |
| Conditions | ESI negative ion mode, MRM transitions m/z 412.2→271.1 (for ezetimibe-d4 analog) [2] |
Why This Matters
The precise +4 Da mass difference allows for interference-free quantification of the impurity at levels as low as 0.05-0.15% in the presence of the parent drug ezetimibe [3].
- [1] MedChemExpress. Ezetimibe-d4 (SCH 58235-d4). Cat. No. HY-17376S. Available at: https://www2.medchemexpress.com/Ezetimibe-D4.html View Source
- [2] Guo J, Chen B, You Y, Song T, Zheng H, He Z. Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Chinese Journal of Modern Applied Pharmacy. 2020;37(15):1856-1861. DOI: 10.13748/j.cnki.issn1007-7693.2020.15.010 View Source
- [3] Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (2016). DOI: 10.1016/j.jpba.2015.11.045 View Source
